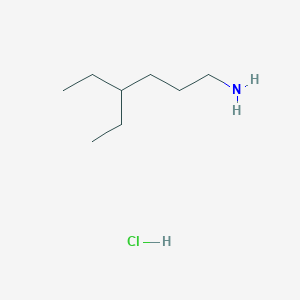

4-Ethylhexan-1-amine hydrochloride

Description

4-Ethylhexan-1-amine hydrochloride is an aliphatic amine hydrochloride characterized by a hexane backbone with an ethyl substituent at the 4-position and an amine group at the terminal carbon, neutralized as a hydrochloride salt. Its molecular formula is C₈H₂₀ClN (molecular weight: 161.7 g/mol).

Properties

Molecular Formula |

C8H20ClN |

|---|---|

Molecular Weight |

165.70 g/mol |

IUPAC Name |

4-ethylhexan-1-amine;hydrochloride |

InChI |

InChI=1S/C8H19N.ClH/c1-3-8(4-2)6-5-7-9;/h8H,3-7,9H2,1-2H3;1H |

InChI Key |

MVKJQTNGIHQNOF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CCCN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylhexan-1-amine hydrochloride can be achieved through several methods. One common approach is the reductive amination of 4-ethylhexanal with ammonia or an amine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves the use of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylhexan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are commonly employed

Major Products Formed:

Oxidation: Nitroso, nitro, or imine derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Amides, ureas, or other substituted derivatives

Scientific Research Applications

4-Ethylhexan-1-amine hydrochloride has a wide range of applications in scientific research:

Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.

Industry: The compound is employed in the production of polymers, catalysts, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-ethylhexan-1-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. In medicinal chemistry, the compound may act as a ligand for receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Key Structural Differences:

- 4-Ethylhexan-1-amine HCl : A linear aliphatic amine with a branched ethyl group, enhancing lipophilicity compared to shorter-chain analogs.

- trans-4-Methylcyclohexylamine HCl (): Cyclohexane ring with a methyl substituent, conferring rigidity and reduced solubility in polar solvents .

- Memantine HCl (): Adamantane-derived structure with high rigidity and bulkiness, influencing blood-brain barrier penetration .

- Tapentadol HCl (): Aromatic phenolic ether structure with multiple substituents, enabling opioid receptor binding .

Physicochemical Comparison:

*LogP values are estimated based on structural analogs.

Research Findings and Discussion

Impact of Substituents on Bioactivity

- Branched Aliphatic Chains (e.g., 4-Ethylhexan-1-amine HCl): Higher lipophilicity may improve membrane permeability but reduce aqueous solubility compared to cyclic amines .

- Cyclic vs. Linear Structures : Cyclohexylamines () exhibit stereochemical complexity useful in enantioselective synthesis, while linear amines offer flexibility for functionalization .

- Aromatic vs. Aliphatic Amines : Aromatic amines (e.g., Tapentadol HCl) often show stronger receptor binding due to π-π interactions, whereas aliphatic amines are more metabolically stable .

Biological Activity

4-Ethylhexan-1-amine hydrochloride is a primary amine with significant biological activity due to its structural features, including an ethyl group at the fourth carbon of a hexane chain and an amine group at the first carbon position. This compound has garnered interest in medicinal chemistry and pharmacological research due to its potential interactions with various biological targets.

The chemical formula for this compound is . The presence of the amine group allows for hydrogen bonding and ionic interactions with biomolecules, influencing their structure and function. The hydrochloride form enhances solubility and stability, making it suitable for various applications.

| Property | Details |

|---|---|

| Molecular Weight | 165.70 g/mol |

| Solubility | Soluble in water and alcohols |

| Chemical Class | Primary amine |

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. It may act as a substrate or inhibitor, modulating specific biochemical pathways. For instance, it has been suggested that this compound can inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Case Studies

-

Neurotransmitter Regulation :

- A study explored the effects of primary amines on neurotransmitter levels, indicating that compounds like this compound could enhance serotonin and dopamine levels through enzyme inhibition.

- Antitumor Activity :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure/Characteristics | Uniqueness |

|---|---|---|

| 4-Methylhexan-1-amine hydrochloride | Contains a methyl group instead of ethyl at the fourth position | Different alkyl side chain affects reactivity |

| 4-Propylhexan-1-amine hydrochloride | Features a propyl group at the fourth carbon | Alters solubility and interaction properties |

| 4-Butylhexan-1-amine hydrochloride | Contains a butyl group at the fourth position | Distinct properties compared to shorter chains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.